molecular formula C16H13N3O4S B2812119 N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421500-63-1

N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No. B2812119
CAS RN: 1421500-63-1
M. Wt: 343.36
InChI Key: PRKGJLLSNCHKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, commonly known as MTCO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTCO belongs to the class of oxazole derivatives that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of MTCO is not fully understood. However, studies have shown that MTCO inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. MTCO also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, MTCO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
MTCO has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that MTCO inhibits the production of pro-inflammatory cytokines, reduces the expression of COX-2, and activates the AMPK pathway. MTCO has also been shown to induce apoptosis in cancer cells, inhibit tumor growth, and exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTCO is its broad range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. Additionally, MTCO is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of MTCO is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the study of MTCO. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of MTCO and its potential interactions with other cellular pathways. Furthermore, the development of MTCO analogs with improved pharmacological properties could lead to the development of novel therapeutics for a wide range of diseases.

Synthesis Methods

The synthesis of MTCO involves the reaction of 3-methoxyphenyl isocyanate with thiophene-3-carboxylic acid, followed by the cyclization of the resulting intermediate with oxalyl chloride. The product is then purified by column chromatography to yield MTCO as a white crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

MTCO has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory activity. Studies have shown that MTCO inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of inflammatory mediators. MTCO has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MTCO has antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-22-12-4-2-3-11(7-12)17-15(21)13-8-23-16(18-13)19-14(20)10-5-6-24-9-10/h2-9H,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGJLLSNCHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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